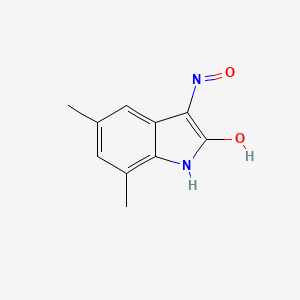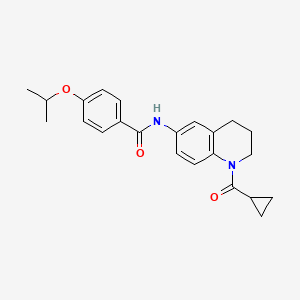
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a cyclopropanecarbonyl group, and an isopropoxybenzamide group. These groups are common in many pharmaceuticals and could suggest that this compound has potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the isopropoxybenzamide group. The exact methods would depend on the specific starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central tetrahydroquinoline ring. The exact structure would depend on the specific positions of the groups on the ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group could participate in hydrolysis reactions, and the tetrahydroquinoline ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Formation and Reactivity of Heterocyclic Compounds
Research on the formation of heterocyclic rings containing nitrogen, such as tetrahydroquinolines, involves studying the condensation reactions of related compounds. These studies explore the reactivity of different substituents attached to the tetrahydroquinoline backbone, contributing to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug design. For instance, studies have detailed the cyclisation reactions of orthanilamides to form tetrahydroquinazolines, a process significant for synthesizing compounds with similar structures to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide (Hanumanthu et al., 1976).
Cyclopropanation and Ring Formation
Specific research has focused on the cyclopropanation processes and their role in synthesizing constrained cyclic compounds. For example, the synthesis of derivatives that are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through cyclopropanation of tetrahydroquinoline carboxylic acid exemplifies the methodological advancements in constructing complex molecules with potential biological activity (Szakonyi et al., 2002).
Development of Synthetic Methods
The development of efficient synthetic routes for compounds structurally related to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide highlights the importance of these studies in facilitating the production of bioactive molecules. Research into practical and scalable synthetic methods for similar compounds reveals insights into optimizing reaction conditions, reducing environmental impact, and improving yield, which are critical considerations for pharmaceutical manufacturing (Yoshida et al., 2014).
Catalysis and Molecular Transformation
Catalyzed reactions, such as Rh(III)-catalyzed olefination and Pd-catalyzed coupling-cyclization, underscore the versatility of tetrahydroquinoline derivatives in constructing complex molecular architectures. These catalytic processes enable the selective formation of valuable products, demonstrating the potential of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide and related compounds in synthetic organic chemistry and drug discovery (Rakshit et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)28-20-10-7-16(8-11-20)22(26)24-19-9-12-21-18(14-19)4-3-13-25(21)23(27)17-5-6-17/h7-12,14-15,17H,3-6,13H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYZTFGTQRIOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)
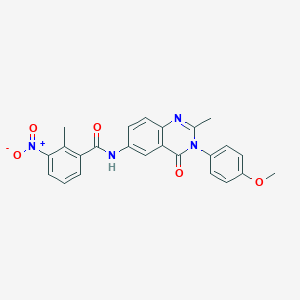
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)
![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)
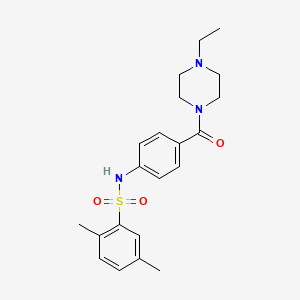
![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)
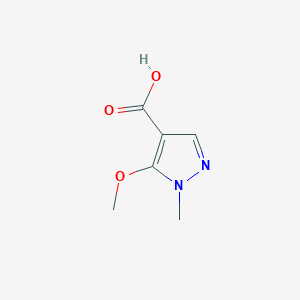
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)
